molecular formula C20H18BrN3O4S2 B3014084 N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1223900-56-8

N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B3014084
CAS No.: 1223900-56-8
M. Wt: 508.41
InChI Key: MZFGZRANFCTPHE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenyl group, an ethylphenylsulfonyl group, and a dihydropyrimidinone moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfonyl Group: The ethylphenylsulfonyl group can be introduced via sulfonylation, where the dihydropyrimidinone intermediate reacts with an appropriate sulfonyl chloride in the presence of a base.

    Thioether Formation: The thioether linkage is formed by reacting the sulfonylated dihydropyrimidinone with a thiol derivative.

    Bromophenyl Group Addition: Finally, the bromophenyl group is introduced through a nucleophilic substitution reaction, where the thioether intermediate reacts with a bromophenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the sulfonyl group or the bromophenyl group, leading to the formation of thiols or debrominated products.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3), potassium tert-butoxide (KOtBu), or primary amines can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or debrominated compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In medicinal applications, it may interact with specific molecular targets, such as receptors or proteins, to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-((5-((4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
  • N-(4-fluorophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Uniqueness

N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets

Biological Activity

N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, including synthesis, structure-activity relationships (SAR), and case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a brominated phenyl group, a thioether linkage, and a pyrimidinone core. The synthesis often involves multi-step reactions starting from easily available precursors, utilizing techniques such as sulfonylation and acylation.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to this compound. For instance:

  • Cell Line Studies : In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds often fall in the low micromolar range, indicating potent activity. For example, derivatives with similar structures have shown IC50 values as low as 3.96 µM against MCF7 cells .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes induction of apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins. For instance, compounds have been reported to increase Bax levels while decreasing Bcl-2 levels, leading to enhanced caspase activation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • In Vitro Testing : The compound has been tested against both Gram-positive and Gram-negative bacteria as well as fungal species. Results indicate promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Molecular Docking Studies : Computational studies have suggested strong binding affinities to bacterial enzymes, which may explain the observed antimicrobial effects. These studies help elucidate the binding modes and interactions at the molecular level .

Study 1: Anticancer Efficacy in MCF7 Cells

A recent study focused on the anticancer efficacy of a series of derivatives related to this compound against MCF7 cells. The study utilized the Sulforhodamine B (SRB) assay for cytotoxicity assessment. Results indicated that specific derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, suggesting enhanced efficacy .

Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial activity of this compound against various pathogens using a turbidimetric method. The results showed that certain derivatives had MIC values that positioned them as potential candidates for further development as antimicrobial agents .

Summary Table of Biological Activities

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF73.96 µM
AntimicrobialStaphylococcus aureus12 µg/mL
AntimicrobialEscherichia coli15 µg/mL

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O4S2/c1-2-13-3-9-16(10-4-13)30(27,28)17-11-22-20(24-19(17)26)29-12-18(25)23-15-7-5-14(21)6-8-15/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFGZRANFCTPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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